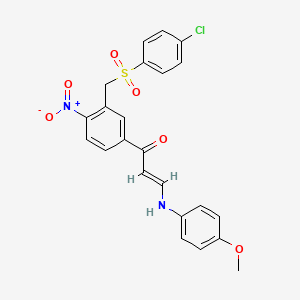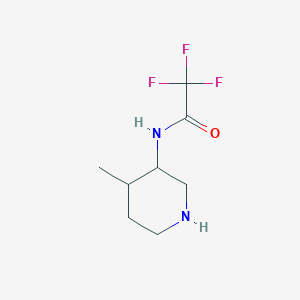
(+/-)-Taxifolin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
(+/-)-Taxifolin can be synthesized through the reduction of quercetin, a related flavonoid. This reduction involves the addition of hydrogen atoms to the quercetin molecule, altering its structure and enhancing certain biological activities .
Industrial Production Methods
Industrial production of dihydroquercetin primarily involves the extraction from coniferous wood, such as larch or Douglas fir. The process includes heating the crushed wood, filtering the extract, evaporating it, and crystallizing the target product from hot water . Another method involves the use of ethyl acetate for extraction, followed by crystallization and drying .
化学反应分析
Types of Reactions
(+/-)-Taxifolin undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can form hydrogen bonds with α-glucosidase amino acids, indicating its potential as an inhibitor .
Common Reagents and Conditions
Common reagents used in the reactions involving dihydroquercetin include hydrogen for reduction reactions and cyclodextrins for improving solubility . The conditions often involve controlled temperatures and specific pH levels to ensure optimal reaction outcomes.
Major Products Formed
The major products formed from the reactions of dihydroquercetin include its derivatives, such as aminomethylated derivatives, which exhibit enhanced biological activities .
科学研究应用
(+/-)-Taxifolin has a wide range of scientific research applications:
作用机制
(+/-)-Taxifolin exerts its effects through various molecular targets and pathways. It inhibits the proliferation of cancer cells by inducing apoptosis and blocking the cell cycle . It also normalizes oxidative indices and down-regulates pro-inflammatory molecules such as interleukin-6 and tumor necrosis factor-alpha . Additionally, dihydroquercetin activates the phosphoinositide 3-kinase/protein kinase B pathway to reduce oxidative stress and endoplasmic reticulum stress-induced apoptosis .
相似化合物的比较
Similar Compounds
Quercetin: A related flavonoid that can be reduced to form dihydroquercetin.
Eriodictyol: Another flavonoid with similar antioxidant properties.
Luteolin: A flavonoid known for its anti-inflammatory and antioxidant activities.
Uniqueness of (+/-)-Taxifolin
This compound is unique due to its enhanced biological activities compared to quercetin, resulting from the addition of hydrogen atoms during the reduction process . It also exhibits a broader range of pharmacological activities, including anti-tumor, anti-inflammatory, and hepatoprotective effects .
This compound’s potent antioxidant properties and its ability to form inclusion complexes with cyclodextrins to improve solubility further distinguish it from other similar compounds .
属性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQWRCVTCMQVQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859394 |
Source


|
| Record name | 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-[(5-Fluorothiophen-2-yl)methyl]piperidin-4-yl]but-2-ynamide](/img/structure/B2748194.png)
![Methyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B2748195.png)



![2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetonitrile](/img/structure/B2748200.png)
![N-(2,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2748201.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2748202.png)
![4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylic acid](/img/structure/B2748204.png)


![3-amino-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2748214.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide](/img/structure/B2748215.png)
